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Compound of Interest

Compound Name:
2-Ethyl-6-methylphenyl

isothiocyanate

CAS No.: 66609-04-9

Cat. No.: B1360307

Get Quote

Executive Summary
2-Ethyl-6-methylphenyl isothiocyanate (CAS: 66609-04-9) represents a distinct class of

sterically hindered aromatic isothiocyanates (ITCs).[1] Unlike its unhindered counterparts (e.g.,

phenyl isothiocyanate), the 2,6-disubstitution pattern confers unique kinetic stability and

selectivity profiles, making it a valuable scaffold in the synthesis of thiourea-based

pharmaceuticals and a precise probe for proteomic cysteine profiling. This guide provides a

rigorous analysis of its structural dynamics, validated synthesis protocols, and reactivity

mechanisms.

Structural Analysis & The "Ortho Effect"
The defining feature of this molecule is the steric blockade provided by the ethyl (C2) and

methyl (C6) groups flanking the isothiocyanate moiety.
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The isothiocyanate group (-N=C=S) is electrophilic at the central carbon.[1] However, in 2-
Ethyl-6-methylphenyl isothiocyanate, the ortho-alkyl groups create a "picket fence" effect.[1]

Rotational Barrier: The rotation of the phenyl-N bond is restricted, locking the molecule into

preferred conformers.

Nucleophilic Approach: Nucleophiles (e.g., amines, thiols) must attack the central carbon

from a specific trajectory perpendicular to the N=C=S axis. The 2,6-substituents sterically

crowd this trajectory, reducing reaction rates compared to phenyl isothiocyanate by orders of

magnitude. This allows for kinetic selectivity—it will react with unhindered, potent

nucleophiles (like primary amines) while ignoring weaker or bulkier ones.

Chemical Profile
Property Value Note

IUPAC Name
1-Ethyl-2-isothiocyanato-3-

methylbenzene

CAS Number 66609-04-9
Distinct from 2-methyl isomer

(614-69-7)

Molecular Formula C₁₀H₁₁NS

Molecular Weight 177.27 g/mol

Appearance Pale yellow to orange liquid Darkens upon oxidation

Boiling Point ~110-115 °C at 10 mmHg Extrapolated from homologs

Density 1.06 g/mL

Solubility
Soluble in CHCl₃, DMSO,

EtOH
Decomposes slowly in water

Synthesis Protocols
Two methodologies are presented: the Modern Green Protocol (recommended for safety and

yield) and the Traditional Thiophosgene Route (historical standard).
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Protocol A: Aqueous Oxidative Desulfurization (Green
Method)
Mechanism: Formation of a dithiocarbamate salt followed by oxidative desulfurization using

Sodium Persulfate (Na₂S₂O₈).[1] This avoids the use of highly toxic thiophosgene.[1][2]

Reagents:

2-Ethyl-6-methylaniline (1.0 eq)[1]

Carbon Disulfide (CS₂, 5.0 eq)

Triethylamine (Et₃N, 3.0 eq) or NaOH (aq)

Sodium Persulfate (Na₂S₂O₈, 1.2 eq)

Solvent: Water (or 1:1 Water/THF for solubility)

Step-by-Step Workflow:

Dithiocarbamate Formation: In a round-bottom flask, dissolve 2-Ethyl-6-methylaniline in the

solvent. Add Et₃N and cool to 0°C.

Addition: Dropwise add CS₂. The steric bulk of the aniline requires a longer reaction time (stir

4–6 hours at room temperature) to ensure complete conversion to the dithiocarbamate salt

(often visible as a precipitate or color change).

Desulfurization: Cool back to 0°C. Add Na₂S₂O₈ (dissolved in water) slowly.

Elimination: Stir for 3–12 hours. The reaction mixture will separate as the isothiocyanate

product is hydrophobic.[1]

Workup: Extract with Ethyl Acetate (3x). Wash organics with 1M HCl (to remove unreacted

amine) and Brine.[1] Dry over Na₂SO₄.[1][3]

Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Protocol B: Thiophosgene Route (High Hazard)
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Mechanism:[4][5][6][7][8] Direct nucleophilic substitution of the amine onto thiophosgene

followed by HCl elimination.[1]

Safety Critical: Thiophosgene is fatal if inhaled.[1] Use only in a high-performance fume hood

with a caustic scrubber.[1]

Biphasic Setup: Prepare a mixture of CHCl₃ and saturated aqueous NaHCO₃ (1:1).

Addition: Add Thiophosgene (1.1 eq) to the organic layer.[1]

Reaction: Slowly add 2-Ethyl-6-methylaniline (1.0 eq) in CHCl₃ to the vigorously stirred

biphasic mixture at 0°C.

Completion: Stir for 2 hours. The base neutralizes the HCl byproduct, driving the reaction.

Workup: Separate layers. Wash organic layer with water.[1]

Visualization: Synthesis Pathways
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Figure 1: Comparison of the oxidative desulfurization (Green) and thiophosgene (Traditional)

synthesis routes.

Spectroscopic Characterization
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Correctly identifying the product requires awareness of the "Silent Carbon" phenomenon

common in isothiocyanates.

NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃):

Aromatic: δ 7.00–7.30 (m, 3H). The 2,6-substitution simplifies the splitting pattern

compared to mono-substituted rings.[1]

Ethyl (-CH₂-): δ ~2.65 (q, 2H).[1] Downfield shift due to the ring current.

Methyl (-CH₃): δ ~2.35 (s, 3H).[1]

Ethyl (-CH₃): δ ~1.20 (t, 3H).[1]

¹³C NMR (100 MHz, CDCl₃):

The NCS Carbon: Expected at δ 130–140 ppm.[1]

Technical Note: This signal is often extremely broad or invisible due to the quadrupolar

relaxation of the Nitrogen-14 nucleus and chemical exchange dynamics.[1] Do not discard

the product if this peak is missing.

Alkyl Carbons: Distinct peaks for methyl (~18 ppm), ethyl-CH₂ (~24 ppm), and ethyl-CH₃

(~14 ppm).

Infrared (IR) Spectroscopy
This is the most reliable diagnostic tool.[1]

Diagnostic Peak: A very strong, broad absorption at 2050–2150 cm⁻¹ (N=C=S asymmetric

stretch).

Absence: Lack of N-H stretch (3300–3500 cm⁻¹) confirms full conversion of the aniline.[1]
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The hindered ITC reacts with primary amines to form 1,3-disubstituted thioureas. Due to the

steric bulk, this reaction requires heat (reflux in Ethanol/Toluene) or catalysis. These thioureas

are precursors for heterocyclic synthesis (e.g., 2-aminobenzothiazoles via oxidative

cyclization).[1]

Biological Mechanism: Nrf2 Activation
Like other ITCs (e.g., Sulforaphane), this molecule acts as a soft electrophile.

Target: Cysteine thiol groups (specifically Cys151) on Keap1 (Kelch-like ECH-associated

protein 1).[1]

Mechanism: The ITC forms a thiocarbamate adduct via a Michael-type addition (though

technically an addition to the heterocumulene).[1]

Result: Keap1 undergoes a conformational change, releasing Nrf2.[1] Nrf2 translocates to

the nucleus, binding to the ARE (Antioxidant Response Element) to upregulate

cytoprotective genes.

Advantage: The 2,6-dialkyl group increases lipophilicity (LogP > 3.5), potentially enhancing

cellular membrane penetration compared to smaller ITCs.

Visualization: Nrf2 Signaling Pathway
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Figure 2: Mechanism of action for Nrf2 pathway activation by isothiocyanates.
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Synthesis of Isothiocyanates (Green Method): Fu, Z., et al. "Na2S2O8-mediated efficient

synthesis of isothiocyanates from primary amines in water."[1][9] Green Chemistry, 2018, 20,

4484-4491.[9]

Thiophosgene Reactivity: Sharma, S. "Thiophosgene in Organic Synthesis."[1] Synthesis,

1978, 11, 803-820.

NMR of Isothiocyanates: Glaser, R., et al. "Near-Silence of Isothiocyanate Carbon in 13C

NMR Spectra."[1] Journal of Organic Chemistry, 2015, 80, 2649-2659.

Biological Activity (Nrf2): Dinkova-Kostova, A. T., et al. "Potency of Michael reaction

acceptors as inducers of enzymes that protect against carcinogenesis."[1] Proceedings of

the National Academy of Sciences, 2001, 98, 3404-3409.

General Properties: PubChem Compound Summary for CID 144188 (2-ethyl-6-
methylphenyl isothiocyanate).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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